Neosamine C

Biosynthesis Stereochemistry Aminoglycoside

Neosamine C, also systematically known as 2,6-diamino-2,6-dideoxy-D-glucose (CAS 492-55-7, molecular formula C₆H₁₄N₂O₄, molecular weight 178.19 g/mol), is an amino sugar and aminocyclitol building block integral to the biosynthesis of aminoglycoside antibiotics, particularly neomycin C and ribostamycin. Unlike fully assembled aminoglycosides, Neosamine C serves primarily as a biosynthetic intermediate and structural probe rather than as a standalone therapeutic agent.

Molecular Formula C6H14N2O4
Molecular Weight 178.19 g/mol
CAS No. 492-55-7
Cat. No. B12371669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeosamine C
CAS492-55-7
Molecular FormulaC6H14N2O4
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)N)O)O)N
InChIInChI=1S/C6H14N2O4/c7-1-2-4(9)5(10)3(8)6(11)12-2/h2-6,9-11H,1,7-8H2/t2-,3-,4-,5-,6?/m1/s1
InChIKeySQTHUUHOUPJYLK-IVMDWMLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neosamine C (CAS 492-55-7) for Neomycin Biosynthesis Research and Structural Studies


Neosamine C, also systematically known as 2,6-diamino-2,6-dideoxy-D-glucose (CAS 492-55-7, molecular formula C₆H₁₄N₂O₄, molecular weight 178.19 g/mol), is an amino sugar and aminocyclitol building block integral to the biosynthesis of aminoglycoside antibiotics, particularly neomycin C and ribostamycin [1][2][3]. Unlike fully assembled aminoglycosides, Neosamine C serves primarily as a biosynthetic intermediate and structural probe rather than as a standalone therapeutic agent. It possesses a distinct stereochemical configuration at the C-5 position, which defines its identity as the D-gluco configured precursor that undergoes enzymatic epimerization to yield the L-ido configured Neosamine B found in neomycin B and paromomycin [4][5].

Why Generic Aminosugar Substitution Fails for Neosamine C (CAS 492-55-7) Procurement


Attempting to substitute Neosamine C with generic aminosugars such as D-glucosamine or 2-amino-2-deoxy-D-glucose fails for two specific, quantifiable reasons grounded in biosynthetic enzymology. First, Neosamine C is enzymatically distinguishable by its C-5 stereochemistry, where the D-gluco configuration serves as the essential substrate for radical SAM epimerase NeoN. This enzyme abstracts the hydrogen atom at the C5‴-position to generate the L-ido configured Neosamine B — a transformation that generic aminosugars cannot undergo because they lack the requisite stereochemical and functional group arrangement [1][2]. Second, the biosynthetic incorporation of Neosamine C into ribostamycin proceeds with stereospecific loss of the pro-S hydrogen at the C-6 position during aminomethyl group formation; generic aminosugars that do not undergo this stereospecific dehydrogenation–transamination sequence cannot serve as authentic precursors for mechanistic or labeling studies [3][4]. Substitution with Neosamine B (the L-ido epimer) fundamentally alters the pathway outcome because Neosamine B is the product of Neosamine C epimerization, not its biosynthetic equivalent. Procurement of the correct isomer with verified CAS 492-55-7 and D-gluco stereochemistry is therefore a non-negotiable requirement for studies involving neomycin C biosynthesis, ribostamycin pathway elucidation, or the development of amphiphilic neosamine analogues where starting stereochemistry dictates downstream antibacterial activity profiles [5].

Neosamine C (CAS 492-55-7) Quantitative Differentiation Evidence Guide


Neosamine C vs. Neosamine B: Stereochemical Configuration Determines Biosynthetic Pathway Outcome in Neomycin Production

Neosamine C and Neosamine B differ at a single stereocenter: Neosamine C possesses the D-gluco configuration at C-5, whereas Neosamine B possesses the epimeric L-ido configuration. In the biosynthesis of neomycin, the radical SAM epimerase NeoN specifically abstracts the hydrogen atom at the C5‴-position of Neosamine C (as incorporated within neomycin C) to generate a substrate radical that undergoes stereoinversion, yielding Neosamine B in neomycin B and paromomycin [1][2]. The epimerization proceeds with complete stereochemical fidelity, and the two epimers are not functionally interchangeable as biosynthetic building blocks [3].

Biosynthesis Stereochemistry Aminoglycoside Neomycin C Radical SAM Epimerase

Neosamine C Biosynthesis: Stereospecific Pro-S Hydrogen Elimination at C-6 During Aminomethyl Group Formation

Feeding experiments with stereospecifically deuterated D-glucose precursors in Streptomyces ribosidificus fermentation, analyzed by field desorption MS and ²H NMR, demonstrated that the pro-S hydrogen at the C-6 position of D-glucose is stereospecifically eliminated during the elaboration of Neosamine C in ribostamycin biosynthesis [1][2]. This stereospecific hydrogen abstraction distinguishes Neosamine C biosynthesis from that of 2-deoxystreptamine (DOS), where both C-6 hydrogens are retained at the C-2 position, and from generic amino sugar biosynthesis pathways that lack this stereochemical precision [3].

Biosynthesis Isotopic Labeling Deuterium NMR Ribostamycin Stereochemistry

Structural Identity Confirmation: Neosamine C Identity with Zygomycin A Diaminohexose II and 2,6-Diamino-2,6-dideoxy-D-glucose

Early structural elucidation studies definitively established the identity of Neosamine C as 2,6-diamino-2,6-dideoxy-D-glucose and confirmed it to be identical to 'diaminohexose II' isolated from Zygomycin A [1]. This structural identity distinguishes Neosamine C from other diaminohexoses with different substitution patterns or stereochemistry (e.g., 2,6-diamino-2,6-dideoxy-L-idose, which is Neosamine B). The unambiguous assignment of the D-gluco configuration and the 2,6-diamino-2,6-dideoxy substitution pattern provides the foundational structural parameters against which all subsequent biosynthetic and synthetic studies are calibrated [2].

Structural Elucidation Natural Product Chemistry Aminoglycoside Zygomycin A Butirosin

Amphiphilic Neosamine Analogues: Smaller Scaffold Differentiation from Neamine Derivatives in Antibacterial Development

A 2016 study reported the synthesis and antibacterial activity of new amphiphilic 3',4'-dialkyl neamine derivatives and their smaller analogues in the 6-aminoglucosamine (neosamine) series prepared from N-acetylglucosamine [1]. While this work evaluates synthetic neosamine-derived amphiphiles rather than natural Neosamine C itself, it establishes a class-level differentiation: the smaller neosamine scaffold provides an alternative starting point for amphiphilic aminoglycoside development distinct from the larger neamine (disaccharide) and paromamine scaffolds [2]. The research demonstrates that the nature of the aminoglycoside scaffold has a strong effect on antibacterial potency, with different lipophilicity windows required for optimal activity depending on the scaffold size and substitution pattern [3].

Antibacterial Amphiphilic Aminoglycosides Neosamine Analogues Resistant Bacteria Medicinal Chemistry

Compositional Distinction: Neosamine C as Constituent of Neamine and Ribostamycin Versus Neosamine B in Neomycin B

Neamine, obtained by methanolysis of neomycin B and C, is structurally composed of 2-deoxystreptamine (DOS) glycosidically linked to Neosamine C [1]. This defines a clear compositional distinction: neamine contains Neosamine C (the D-gluco configured sugar), whereas the fully assembled neomycin B contains Neosamine B (the L-ido epimer) as its terminal sugar moiety. Neomycin C, in contrast, incorporates two Neosamine C units [2]. Ribostamycin is composed of three ring subunits: DOS, Neosamine C, and ribose, further establishing Neosamine C as a conserved building block across multiple aminoglycoside scaffolds [3].

Aminoglycoside Structure Neomycin Complex Ribostamycin Neamine Degradation Products

Neosamine C (CAS 492-55-7) Validated Research and Industrial Application Scenarios


Biosynthetic Pathway Elucidation: Isotopic Labeling Studies of Ribostamycin and Neomycin C Biosynthesis

Neosamine C (CAS 492-55-7) is the required authentic standard for isotopic labeling studies that track the stereospecific fate of hydrogen atoms during aminoglycoside biosynthesis. As established by Kakinuma et al. (1989) using D-[6,6-²H₂]glucose feeding experiments in Streptomyces ribosidificus followed by field desorption MS and ²H NMR analysis, the pro-S hydrogen at C-6 of D-glucose is stereospecifically eliminated during Neosamine C aminomethyl group formation, while both hydrogens are retained in 2-deoxystreptamine biosynthesis [1]. Researchers requiring verified stereochemical outcomes for mechanistic enzymology or pathway engineering cannot substitute generic aminosugars; only authentic Neosamine C provides the established stereochemical signature against which labeling patterns can be calibrated.

NeoN Radical SAM Epimerase Substrate Specificity and Mechanistic Studies

The radical SAM epimerase NeoN specifically abstracts the hydrogen atom at the C5‴-position of neomycin C (which contains Neosamine C) to generate a substrate radical that undergoes stereoinversion to yield the L-ido configured Neosamine B found in neomycin B and paromomycin [2]. Neosamine C (CAS 492-55-7) is therefore the essential substrate analog for in vitro reconstitution of NeoN activity, determination of kinetic parameters (Km, kcat), and mechanistic investigations of the hydrogen abstraction–epimerization sequence. Use of Neosamine B or generic aminosugars in such assays would fail to recapitulate the native substrate specificity of NeoN, which evolved to act upon the D-gluco configured Neosamine C moiety within the assembled neomycin C scaffold.

Medicinal Chemistry: Neosamine-Derived Amphiphilic Aminoglycoside Scaffold Development

As demonstrated by Zimmermann et al. (2013, 2016), the smaller neosamine scaffold (monosaccharide C₆ unit) provides a distinct starting point for the synthesis of amphiphilic aminoglycoside derivatives, differing from larger disaccharide scaffolds such as neamine and paromamine in both size and optimal lipophilicity windows required for antibacterial activity against resistant Gram-negative and Gram-positive bacteria [3]. Neosamine C (CAS 492-55-7) serves as the foundational building block for generating 6-aminoglucosamine series analogues. Procurement of the correct D-gluco configured material ensures that structure–activity relationship (SAR) studies begin with the stereochemically defined scaffold found in natural aminoglycoside biosynthetic pathways, enabling systematic exploration of alkylation patterns, amine modifications, and lipophilicity tuning.

Structural Elucidation and Authentic Reference Standard for Natural Product Chemistry

Neosamine C (CAS 492-55-7) is definitively established as identical to 2,6-diamino-2,6-dideoxy-D-glucose and the 'diaminohexose II' component isolated from Zygomycin A [4]. This structural identity confirmation makes authentic Neosamine C an essential reference standard for the structural elucidation of novel aminoglycosides, verification of degradation product identity, and chromatographic (HPLC, GC-MS, LC-MS) method development for aminoglycoside impurity profiling. Procurement of CAS 492-55-7 with certificate of analysis documenting stereochemical purity ensures that analytical methods are calibrated against the correct D-gluco configured diaminohexose rather than the L-ido epimer (Neosamine B) or other structural isomers that would compromise method accuracy.

Quote Request

Request a Quote for Neosamine C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.